Remdesivir nucleoside monophosphate (GS-441524) is a monophosphorylated nucleoside analog and a key metabolite of the prodrug Remdesivir (GS-5734). [, ] It is classified as a purine nucleoside analog, specifically a 1′-cyano-4-aza-7,9-dideazaadenosine C-nucleoside. [, ] In scientific research, Remdesivir nucleoside monophosphate serves as a valuable tool for studying viral RNA polymerases, particularly those of coronaviruses and other emerging RNA viruses. [, , , ]
The synthesis of Remdesivir nucleoside monophosphate involves several complex steps, primarily focusing on the construction of its precursor, GS-441524. The retrosynthetic analysis reveals that the compound can be deconstructed into an activated phosphoramidate and an adenosine mimic. The synthesis typically starts from d-ribose, which is converted into a lactone derivative through oxidation processes. For instance, one method employs Albright–Goldman oxidation to yield high-purity d-ribono-1,4-lactone .
Remdesivir nucleoside monophosphate exhibits a complex molecular structure characterized by its nucleoside backbone and phosphate group. The molecular formula is C₁₅H₁₉N₁₁O₁₃P, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms. The structural configuration allows it to mimic adenosine triphosphate, facilitating its incorporation into viral RNA during replication processes .
The primary chemical reactions involving Remdesivir nucleoside monophosphate include phosphorylation and incorporation into RNA chains during viral replication. In cells, Remdesivir is first converted into its monophosphate form before further phosphorylation occurs to yield the triphosphate form, which is the active antiviral agent.
Key reactions include:
The mechanism of action for Remdesivir nucleoside monophosphate involves its role as an analog of adenosine triphosphate. Once incorporated into the growing RNA chain by viral RNA-dependent RNA polymerase, it leads to premature termination of RNA synthesis. This process effectively halts viral replication.
Key points include:
Remdesivir nucleoside monophosphate possesses distinct physical and chemical properties that influence its stability and efficacy:
Remdesivir nucleoside monophosphate has significant applications in virology and pharmacology:
The synthesis of Remdesivir Nucleoside Monophosphate (RMP) hinges on constructing its C-nucleoside core, 1′-cyano-4-aza-7,9-dideazaadenosine (GS-441524), via challenging C-glycosidic bond formation. Traditional nucleoside synthesis relies on N-glycosylation, but the C-nucleoside scaffold of GS-441524 necessitates direct carbon-carbon linkage between the pyrrolotriazine heterocycle and ribose sugar. Initial routes used lithium-halogen exchange on brominated pyrrolo[2,1-f][1,2,4]triazin-4-amine (13) followed by nucleophilic addition to protected ribonolactone (22). This method suffered from low yields (25%) due to poor anomeric control and side reactions [5].
A breakthrough employed dual N-silyl protection with 1,2-bis(chlorodimethylsilyl)ethane, enhancing heterocycle stability during metallation. Subsequent addition to ribonolactone 22 under optimized conditions achieved a 60% yield of the C-glycosylated adduct 7 as a separable β-anomer [5]. This strategy exploited the ribonolactone’s inherent stereoelectronic bias, favoring the desired stereochemistry critical for antiviral activity.
Table 1: Evolution of C-Glycosylation Strategies for GS-441524 Synthesis
Method | Conditions | Yield (%) | Key Improvement |
---|---|---|---|
Unprotected Heterocycle | n-BuLi, THF, –78°C; add 22 | 25 | Baseline |
Mono-N-silylation | TMSCl, NaH; n-BuLi; add 22 | 35 | Partial stability |
Dual-N-silylation | (ClMe₂SiCH₂)₂, NaH; n-BuLi; add 22 | 60 | Enhanced anomeric control & yield |
GS-441524 exhibits poor cell permeability due to its polar monophosphate group. To overcome this, remdesivir was engineered as a phosphoramidate prodrug (ProTide), masking the phosphate with labile aryloxyl and amino acid ester groups. The design incorporates L-alanine 2-ethylbutyl ester and 4-nitrophenol, creating an uncharged, lipophilic molecule capable of passive diffusion into cells [2]. Stereochemistry is critical: the (S,P) diastereomer of the phosphoramidate fragment (28) shows superior intracellular activation kinetics compared to its (R,P) counterpart [6].
Synthesis involved coupling L-alanine 2-ethylbutyl ester hydrochloride (25) with phenyl dichlorophosphate to form phosphoramidoyl chloride 26. Subsequent reaction with 4-nitrophenol yielded diastereomeric mixture 27, resolved via dynamic kinetic resolution using DBU and seeded crystallization to isolate the pharmacologically active (S,P,S)-isomer 28 in scalable yields [2]. This ProTide moiety is conjugated to GS-441524, enabling efficient cellular uptake and enzymatic liberation of the monophosphate.
The 1′-cyano group in RMP is indispensable for antiviral potency, inducing steric clashes that disrupt viral RNA polymerases. Its introduction requires precise stereocontrol at the anomeric carbon. Following C-glycosylation, the lactol intermediate 7 underwent 1′-cyanation using trimethylsilyl cyanide (TMSCN) and Lewis acids (e.g., BF₃·OEt₂). This transformed the ketone at C1′ into a tertiary nitrile, generating 8 as a single β-anomer due to stereoelectronic guidance from the ribose’s 2′,3′-cis-diol protection [5].
Deprotection of the benzyl groups via hydrogenolysis then furnished GS-441524 (1) with retained stereochemistry. The 1′-cyano group’s configuration was later proven critical for binding to the RNA-dependent RNA polymerase (RdRp) steric pocket, where it impedes RNA translocation after incorporation [6].
Table 2: Key Steps in 1′-Cyanovinyl Ribose Synthesis
Step | Reagent/Conditions | Function | Stereochemical Outcome |
---|---|---|---|
C-Glycosylation | Dual-N-silylation, n-BuLi, 22 | Forms C1′-C2 bond | β-anomer favored (>20:1) |
1′-Cyanation | TMSCN, BF₃·OEt₂, CH₂Cl₂ | Converts C1′-ketone to nitrile | Tertiary CN, α-face attack |
Global Deprotection | H₂, Pd/C, MeOH | Removes benzyl groups | Retention of β-configuration |
Remdesivir’s metabolic activation is a multi-step process culminating in intracellular delivery of RMP. Upon cellular entry, remdesivir undergoes:
RMP (C₁₂H₁₄N₅O₇P, MW 371.24 g/mol) is the dominant intracellular metabolite detected within 2 hours. It is further phosphorylated by cellular kinases to the active triphosphate (GS-443902), which competes with ATP for incorporation into viral RNA by RdRp [1]. Notably, plasma esterases rapidly hydrolyze remdesivir to GS-441524, but this nucleoside precursor shows negligible antiviral activity compared to the prodrug, underscoring the ProTide’s role in bypassing the rate-limiting first phosphorylation step [4].
Table 3: Metabolic Activation Pathway of Remdesivir to RMP
Metabolite | Enzyme Involved | Chemical Change | Significance |
---|---|---|---|
Remdesivir (prodrug) | – | – | Cell permeability |
Carboxylate metabolite | CES1, cathepsin A | Ester hydrolysis | Eliminates amino acid moiety |
Alanyl intermediate | HINT1 | P-N bond cleavage | Releases nucleoside monophosphate (RMP) |
GS-441524 (nucleoside) | Plasma esterases | Premature hydrolysis (extracellular) | Inactive; major plasma metabolite |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9